(E)-3-(4-phenylphenyl)but-2-enoic acid
Description
Properties
CAS No. |
7320-83-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-3-(4-phenylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C16H14O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b12-11+ |
InChI Key |
ZNIHYWBWYANARQ-VAWYXSNFSA-N |
SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Properties : Research indicates that (E)-3-(4-phenylphenyl)but-2-enoic acid exhibits significant anti-inflammatory effects. It is being explored for incorporation into drug formulations aimed at treating inflammatory diseases and conditions such as arthritis.
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics. Its ability to interact with specific biological molecules could inhibit tumor growth or induce apoptosis in cancer cells .
- Fungicidal Agents : The compound has been investigated for its fungicidal activity against various phytopathogens. It has shown promise as a lead compound for developing new fungicides that can overcome resistance to existing commercial agents .
Agricultural Applications
In agriculture, this compound has been evaluated for its potential as a natural pesticide. Its effectiveness against plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic fungicides, promoting sustainable agricultural practices .
Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations. Its ability to stabilize formulations and protect skin from oxidative stress makes it a valuable ingredient in skincare products.
Comparison with Similar Compounds
Structural and Electronic Effects
- This enhances its binding affinity to hydrophobic enzyme pockets .
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 4-chloro- and 4-fluorophenyl derivatives) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in conjugate addition reactions .
- Stereochemistry: The (Z)-isomer of 3-(4-chlorophenyl)but-2-enoic acid exhibits distinct dipole moments and crystal packing compared to the (E)-form, impacting solubility and crystallinity .
Notes
Synthetic Challenges: The biphenyl group in this compound may necessitate stringent reaction conditions (e.g., palladium-catalyzed cross-coupling) for regioselective aryl incorporation, increasing synthesis complexity compared to simpler analogues.
Pharmacological Potential: Enhanced lipophilicity from the biphenyl moiety could improve blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease therapeutics.
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via oxidative addition of an aryl iodide (e.g., 4-phenyl-iodobenzene) to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to form the E-configured double bond. Key components include:
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) at 5 mol% loading.
- Ligand : Tris(o-tolyl)phosphine (P(o-MeC₆H₄)₃) to enhance regioselectivity.
- Base : Triethylamine (Et₃N) for neutralizing HX byproducts.
- Solvent : Dimethylformamide (DMF) or toluene under inert atmosphere.
Experimental Procedure
A representative synthesis involves the following steps:
- Substrate Preparation : 3-Bromobut-2-enoic acid (1.2 mmol) is dissolved in anhydrous DMF.
- Catalytic System : Pd(OAc)₂ (0.06 mmol) and P(o-MeC₆H₄)₃ (0.14 mmol) are added under N₂.
- Coupling : 4-Phenyl-iodobenzene (2.29 mmol) and Et₃N (6 mL) are introduced, and the mixture is heated to 110°C for 20 hours.
- Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 70–85%.
Stereoselectivity : >95% E-isomer due to steric hindrance during β-hydride elimination.
Knoevenagel Condensation: A Base-Catalyzed Strategy
While less commonly reported for biphenyl derivatives, Knoevenagel condensation offers a route to α,β-unsaturated acids via aldol-like mechanisms.
Reaction Design
Limitations
- Regioselectivity : Competing decarboxylation leads to mixed products.
- Yield : ≤50% due to side reactions.
Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Mizoroki–Heck | Pd(OAc)₂/P(o-tolyl)₃ | 110 | 70–85 | 95:5 |
| Knoevenagel | Piperidine | 80 | 40–50 | 80:20 |
Key Observations :
- The Mizoroki–Heck method outperforms Knoevenagel condensation in both yield and stereoselectivity.
- Palladium catalysts enable scalability, with reported gram-scale syntheses achieving 82% yield.
- Solvent polarity critically influences reaction kinetics; DMF accelerates oxidative addition compared to toluene.
Optimization Studies
Ligand Effects
Bulky phosphine ligands (e.g., P(t-Bu)₃) increase E-selectivity but reduce catalytic activity due to steric crowding.
Temperature Modulation
Lower temperatures (80–90°C) favor kinetic control but prolong reaction times (≥48 hours), while higher temperatures (110–120°C) accelerate rates at the cost of minor decomposition.
Emerging Techniques
Photoredox Catalysis
Preliminary studies indicate that iridium-based photocatalysts (e.g., [Ir(ppy)₃]) can activate aryl bromides under visible light, enabling Mizoroki–Heck reactions at ambient temperature.
Continuous Flow Systems
Microreactor technology reduces reaction times to 2–4 hours by enhancing heat/mass transfer, though yields remain comparable to batch methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(4-phenylphenyl)but-2-enoic acid, and how can stereochemical purity be ensured?
- Methodology : The compound can be synthesized via a modified Knoevenagel condensation, where 4-phenylbenzaldehyde reacts with a suitable β-keto acid derivative under acidic or basic conditions. For stereochemical control (E/Z isomerism), reaction parameters like solvent polarity, temperature, and catalysts (e.g., piperidine or Lewis acids) are critical. Post-synthesis purification via recrystallization or chromatography is recommended to isolate the (E)-isomer .
- Key Characterization : Confirm stereochemistry using -NMR (olefinic proton coupling constants, for trans configuration) and FT-IR (C=O stretch at ~1680 cm) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : - and -NMR for aromatic and olefinic proton/carbon assignments. Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M-H] at m/z 265).
- Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values .
Q. What physicochemical properties are critical for solubility and formulation in biological assays?
- Key Properties :
- LogP : Predicted ~3.2 (indicating moderate hydrophobicity).
- Solubility : Poor in aqueous buffers; use DMSO or ethanol for stock solutions. Adjust pH with sodium bicarbonate to enhance solubility via carboxylate salt formation .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-phenylphenyl substituent influence reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., α,β-unsaturated carbonyl for Michael additions). Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity using -NMR .
- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice (e.g., Pd(PPh) vs. Pd(OAc)) .
Q. What strategies resolve discrepancies in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity)?
- Methodology :
- Assay Optimization : Use isoform-specific enzyme assays (e.g., recombinant COX-2) to eliminate off-target effects.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., 4-fluoro or 4-methoxy) to correlate structure-activity relationships (SAR).
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to COX-2’s active site .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate metabolic pathways (e.g., glucuronidation of the carboxylic acid group) and toxicity endpoints (e.g., hepatotoxicity).
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
